REACTION_CXSMILES
|
BrBr.[C:3]([NH:6][C:7]1[CH:8]=[C:9]([CH:13]=[C:14]([O:16][CH3:17])[CH:15]=1)[C:10]([OH:12])=[O:11])(=[S:5])[NH2:4]>C(Cl)(Cl)Cl>[NH2:4][C:3]1[S:5][C:8]2[C:9]([C:10]([OH:12])=[O:11])=[CH:13][C:14]([O:16][CH3:17])=[CH:15][C:7]=2[N:6]=1
|
Name
|
|
Quantity
|
56 μL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
3-(carbamothioylamino)-5-methoxy-benzoic acid
|
Quantity
|
248 mg
|
Type
|
reactant
|
Smiles
|
C(N)(=S)NC=1C=C(C(=O)O)C=C(C1)OC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in large granules of solid material which
|
Type
|
CUSTOM
|
Details
|
The chloroform was removed by pipette
|
Type
|
CUSTOM
|
Details
|
the remaining solid was triturated with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)C=C(C=C2C(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |